

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Matairesinol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matairesinol is a lignan, a class of polyphenolic compounds found in a variety of plants, including flaxseed, sesame seeds, and whole grains. Lignans are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. As a chiral molecule, matairesinol exists as two enantiomers: (+)-matairesinol and (-)-matairesinol. This technical guide focuses on the physical and chemical properties of the (+)-enantiomer, providing a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. While much of the published literature pertains to the more commonly studied (-)-matairesinol, this guide consolidates available data and provides context for the expected properties of the (+)-form.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(+)-Matairesinol** are summarized below. It is important to note that while properties such as molecular weight and formula are identical for both enantiomers, physical properties like melting point are expected to be the same, and the specific optical rotation will be equal in magnitude but opposite in sign to its **(-)** counterpart.

General Properties



Property	Value	Reference(s)
IUPAC Name	(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan- 2-one	[1]
Synonyms	(+)-Matairesinol	[1]
CAS Number	120409-94-1	[1]
Molecular Formula	C20H22O6	[1]
Molecular Weight	358.39 g/mol	[2]
Appearance	White to off-white solid	[3]

Physical Properties

Property	Value	Notes	Reference(s)
Melting Point	119 °C	Data for (-)- Matairesinol. The melting point for the (+) enantiomer is expected to be identical.	[2][4]
Boiling Point	593.0 ± 45.0 °C	Predicted value.	
Specific Optical Rotation ([α]D)	Data not available	The value is expected to be equal in magnitude and opposite in sign to (-)-Matairesinol.	

Solubility



Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	30 mg/mL	[5]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[5]
Ethanol	2 mg/mL	[5]
Acetone	Slightly soluble	
Chloroform	Slightly soluble	_
Methanol	Slightly soluble	_
Water	Practically insoluble	[4]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of **(+)**-**Matairesinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for **(+)-Matairesinol** is not readily available in the cited literature, data from related compounds such as dimethylmatairesinol provide insight into the expected chemical shifts. The proton (¹H) and carbon (¹³C) NMR spectra are crucial for confirming the molecular structure.

Expected ¹H NMR Chemical Shift Regions (ppm):

Aromatic protons: 6.5-6.9

• Methine protons (lactone ring): 2.5-3.0

• Methylene protons (benzylic): 2.6-2.9

Methylene protons (lactone ring): 3.8-4.2

Methoxy protons: ~3.8

• Phenolic hydroxyl protons: Variable, typically 5.0-6.0 (can be exchanged with D2O)



Expected ¹³C NMR Chemical Shift Regions (ppm):

Carbonyl carbon (lactone): 175-180

Aromatic carbons: 110-150

Methylene carbon (lactone ring): ~70

Methine carbons (lactone ring): 40-50

Methylene carbons (benzylic): 35-40

Methoxy carbon: ~56

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The fragmentation of matairesinol is not dependent on its stereochemistry, so the data is applicable to both enantiomers.

Key Fragmentation Pathways: Under electron ionization (EI-MS) after derivatization (e.g., as a trimethylsilyl ether), or using electrospray ionization (ESI-MS/MS), matairesinol exhibits characteristic fragmentation patterns. These often involve cleavages of the benzyl groups and opening of the lactone ring.

Experimental Protocols Extraction of Matairesinol from Plant Material

This protocol provides a general method for the extraction of lignans, including matairesinol, from plant sources.[6][7]

- Sample Preparation: The plant material (e.g., seeds, wood, or fruit) is first dried to a constant weight, typically at 40-60°C, to prevent enzymatic degradation.[6] The dried material is then ground into a fine powder to increase the surface area for extraction.[6]
- Extraction:

Foundational & Exploratory



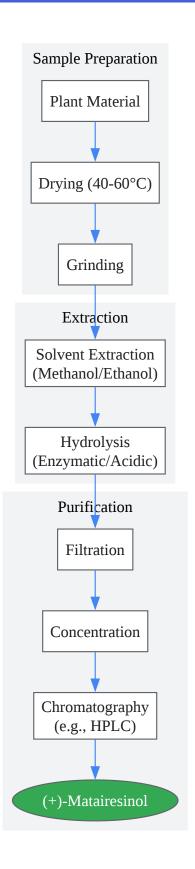


- Maceration/Ultrasonication: A known quantity of the powdered plant material is suspended in a solvent, commonly methanol or ethanol. The mixture is then agitated or sonicated for a period of 30-60 minutes to facilitate the extraction of lignans.
- Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent.[6]
- Hydrolysis (Optional): Lignans often exist as glycosides in plants. To obtain the aglycone form (matairesinol), an enzymatic or acidic hydrolysis step is required.[7]
 - Enzymatic Hydrolysis: The crude extract can be treated with an enzyme mixture, such as β-glucuronidase/sulfatase from Helix pomatia, to cleave the sugar moieties.[7]
 - Acidic Hydrolysis: Alternatively, the extract can be hydrolyzed with a dilute acid, although this method may be less specific and could lead to degradation of the target compound.

Purification:

- The crude extract is filtered to remove solid plant debris.
- The filtrate is then concentrated under reduced pressure.
- Further purification can be achieved through liquid-liquid extraction (e.g., with ethyl acetate) followed by column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).[6]





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Caption: Workflow for the extraction and purification of (+)-Matairesinol.



High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the analysis and purification of matairesinol. For the separation of its enantiomers, a chiral stationary phase is required.

- 1. Standard (Achiral) HPLC Analysis:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
- Detection: UV detection is commonly employed, with a wavelength set to the absorbance maximum of matairesinol (around 280 nm).
- Quantification: Quantification is achieved by comparing the peak area of the analyte to that
 of a standard of known concentration.
- 2. Chiral HPLC for Enantiomer Separation:[8]
- Principle: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral stationary phase (CSP), allowing for their separation.
- Chiral Stationary Phase (CSP): Various CSPs are available, with those based on cyclodextrins or polysaccharide derivatives being common for separating lignan enantiomers. For matairesinol, carboxymethyl-β-cyclodextrin has been used as a chiral selector in capillary electrophoresis, a related technique.[8]
- Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and ethanol) is optimized to achieve baseline separation of the enantiomers. The addition of modifiers like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary.
- Detection: UV detection at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

1. Sample Preparation:

- A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

- A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
- 13C NMR: Shows the number of different types of carbon atoms.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which
 protons are close to each other in space, which is essential for determining the relative
 stereochemistry of the molecule.

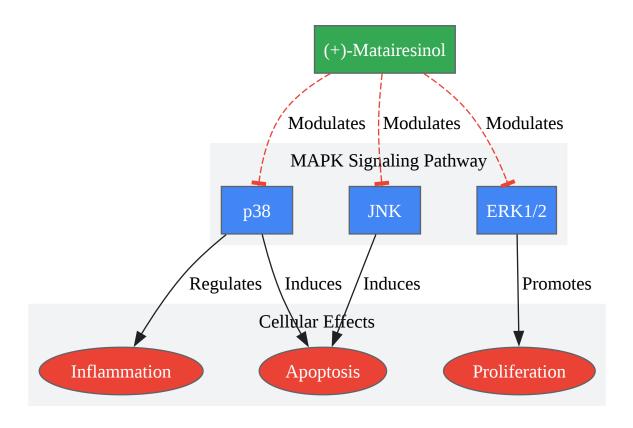


Biological Activity and Signaling Pathways

Matairesinol has been shown to modulate several key signaling pathways, which is the basis for its observed biological effects. One of the most frequently implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Studies have shown that matairesinol can influence the phosphorylation status of key kinases in this pathway, such as p38, JNK, and ERK.[9] For example, in pancreatic cancer cells, matairesinol has been observed to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK1/2, leading to an anti-proliferative effect.[9]



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Caption: Modulation of the MAPK pathway by (+)-Matairesinol.



Conclusion

(+)-Matairesinol is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its extraction and analysis. A deeper understanding of its interactions with cellular signaling pathways, such as the MAPK pathway, will be crucial for the development of new therapeutic agents based on this lignan scaffold. Further research is needed to fully characterize the specific properties of the (+)-enantiomer, particularly its specific optical rotation and detailed NMR spectral data, to facilitate its unambiguous identification and to explore its unique biological profile compared to its more studied (-) counterpart.

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